Einecs 277-233-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

73019-12-2 |

|---|---|

Molecular Formula |

C22H17N3O6S.C6H13NO2 C28H30N4O8S |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

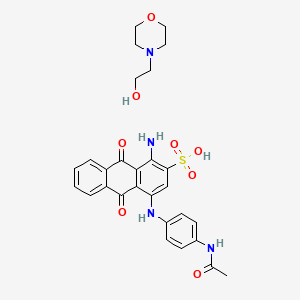

4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-morpholin-4-ylethanol |

InChI |

InChI=1S/C22H17N3O6S.C6H13NO2/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7-2-5-9-6-3-7/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8H,1-6H2 |

InChI Key |

ZIBNGCRIJDMOEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C1COCCN1CCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS 73019-12-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS 73019-12-2). The information is compiled from available chemical literature and adapted from established synthetic methodologies for structurally related compounds.

Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile

The primary and most direct route for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile is the N-acetylation of its precursor, 4-(piperazin-1-yl)benzonitrile. This method is analogous to established procedures for the acetylation of similar N-arylpiperazine derivatives.

A likely synthetic approach is based on the reaction of 4-(piperazin-1-yl)benzonitrile with an acetylating agent, such as acetic anhydride, in the presence of a base. A Chinese patent (CN1616440A) describes a similar synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, which serves as a valuable reference for the reaction conditions.[1]

Proposed Experimental Protocol: N-acetylation of 4-(piperazin-1-yl)benzonitrile

The following protocol is inferred from the synthesis of a structurally similar compound and general organic chemistry principles.

Materials:

-

4-(piperazin-1-yl)benzonitrile

-

Acetic anhydride

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., ethanol, dichloromethane, tetrahydrofuran)

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 4-(piperazin-1-yl)benzonitrile in a suitable solvent (e.g., ethanol).

-

To this solution, add a base (e.g., triethylamine or potassium carbonate) and stir the mixture at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled and stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for a specified period (e.g., 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data

The following table summarizes the quantitative data from the analogous synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, as described in patent CN1616440A, which can be considered indicative for the synthesis of the target compound.[1]

| Parameter | Value |

| Starting Material | 4-hydroxyphenyl piperazine dihydrobromide |

| Acetylating Agent | Acetic anhydride |

| Solvent | Ethanol/Water |

| Base | Potassium Carbonate |

| Reaction Temperature | 90-100 °C (reflux) |

| Reaction Time | 2 hours |

| Yield | > 85% |

| Melting Point (crude) | 180-182 °C |

| Melting Point (recrystallized from ethanol) | 190-193 °C |

Purification Methods

Purification of the crude 4-(4-acetyl-1-piperazinyl)benzonitrile is essential to remove any unreacted starting materials, by-products, and residual reagents. The two most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify crystalline compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent. Potential solvents for a compound with the polarity of 4-(4-acetyl-1-piperazinyl)benzonitrile include ethanol, isopropanol, or a mixture of ethanol and water.

-

Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

General Protocol for Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

-

Mobile Phase (Eluent): A solvent system with appropriate polarity to achieve good separation. A gradient of ethyl acetate in hexanes or dichloromethane in methanol would be a reasonable starting point for method development.

-

Procedure:

-

Prepare a slurry of the stationary phase in the mobile phase and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of the stationary phase.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

-

Logical Workflow for Synthesis and Purification

Since no specific signaling pathways involving 4-(4-acetyl-1-piperazinyl)benzonitrile have been identified in the literature, the following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Logical workflow for the synthesis and purification of 4-(4-acetyl-1-piperazinyl)benzonitrile.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Anthracenesulfonic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-Anthracenesulfonic acid and its closely related derivatives. Due to the limited availability of direct spectroscopic data for 2-Anthracenesulfonic acid, this document focuses on representative data from analogous compounds, particularly anthraquinone-2-sulfonic acid and its salts. The methodologies presented are based on standard analytical practices and published experimental protocols for similar molecular structures.

Spectroscopic Data

The following tables summarize key spectroscopic data points for derivatives of 2-Anthracenesulfonic acid. This information is crucial for the identification and characterization of these compounds in a laboratory setting.

Table 1: Mass Spectrometry Data for 2-Anthracenesulfonic Acid

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 259.04234 | 152.0 |

| [M+Na]⁺ | 281.02428 | 163.3 |

| [M-H]⁻ | 257.02778 | 157.1 |

| [M+NH₄]⁺ | 276.06888 | 171.1 |

| [M+K]⁺ | 296.99822 | 158.0 |

| [M+H-H₂O]⁺ | 241.03232 | 146.4 |

| [M+HCOO]⁻ | 303.03326 | 168.9 |

| [M+CH₃COO]⁻ | 317.04891 | 165.2 |

Data is predicted and sourced from PubChem CID 3014880.

Table 2: Infrared (IR) Spectroscopy Data for Anthraquinone-2-sulfonic Acid Sodium Salt Monohydrate

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Water of Hydration) | ~3400 (broad) |

| C=O Stretch (Quinone) | ~1670 |

| Aromatic C=C Stretch | ~1600, ~1480 |

| S=O Stretch (Sulfonate) | ~1200, ~1050 |

| C-S Stretch | ~700-800 |

This data is representative for a closely related derivative.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the lack of specific experimental NMR data for 2-Anthracenesulfonic acid, representative chemical shifts for related aromatic sulfonic acids are provided.

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.5 - 8.5 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Carbonyl Carbon (in quinone derivatives) | > 180 |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the anthracene core.

Table 4: UV-Vis Absorption Data for Anthracene and Anthraquinone Derivatives

| Compound | Solvent | λmax (nm) |

| Anthracene | Ethanol | 252, 325, 340, 357, 375 |

| Anthraquinone | Ethanol | ~250, ~270, ~325 |

The sulfonate group is an auxochrome and will cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI parameters: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, drying gas temperature of 250-300 °C.

-

Collect data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

2.4 UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Record the absorbance spectrum and identify the λmax values.

-

Synthesis Workflow Visualization

The following diagram illustrates a representative synthetic pathway for a substituted anthracenesulfonic acid, specifically the synthesis of 1-aminoanthraquinone-2-sulfonic acid from 1-aminoanthraquinone. This visualization provides a logical workflow for the production of a key derivative.

Caption: Synthesis of 1-aminoanthraquinone-2-sulfonic acid.

Unveiling Fenretinide (Einecs 277-233-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical characteristics of Fenretinide, registered under Einecs 277-233-1. Fenretinide, a synthetic retinoid, has garnered significant interest in the scientific community for its potential as a chemotherapeutic and chemopreventive agent. This document consolidates key data on its properties, provides detailed experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising compound.

Physical and Chemical Characteristics

Fenretinide, chemically known as N-(4-hydroxyphenyl)retinamide, is a synthetic derivative of all-trans-retinoic acid.[1] Its core structure consists of a β-ionone ring, a polyene chain, and a hydroxyphenyl amide group. This unique structure confers its distinct physicochemical properties.

General Properties

| Property | Value | Reference(s) |

| EINECS Number | 277-233-1 | [1] |

| CAS Number | 65646-68-6 | [1] |

| Molecular Formula | C26H33NO2 | [2] |

| Molecular Weight | 391.54 g/mol | [2] |

| Appearance | Solid | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 173.57 °C | [4] |

| Water Solubility | 0.00119 mg/mL | [3] |

| Solubility in DMSO | 78 mg/mL (199.2 mM) | [5] |

| logP | 6.31 | [3] |

| pKa (Strongest Acidic) | 9.45 | [3] |

Experimental Protocols

Synthesis of Fenretinide

A common method for the synthesis of Fenretinide involves the reaction of all-trans-retinoic acid with 4-aminophenol.[6]

Materials:

-

All-trans-retinoic acid

-

4-Aminophenol

-

Dimethylformamide (DMF)

-

Activating agent (e.g., mixed carbonate)[6]

Procedure:

-

Activate the all-trans-retinoic acid. A mixed carbonate intermediate can be formed for this purpose.[6]

-

Prepare a suspension of 4-aminophenol in DMF.[6]

-

Add the 4-aminophenol suspension to the activated retinoic acid.[6]

-

Allow the reaction to proceed to completion.

-

Isolate the crude Fenretinide. This can be achieved through precipitation and filtration.

-

The resulting crude product can be expected to have a purity of 98-99 area percent.[6]

Purification by Recrystallization

Further purification of Fenretinide can be achieved through recrystallization.

Materials:

-

Crude Fenretinide

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude Fenretinide in a minimal amount of hot ethanol.

-

Gradually add hot water to the solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration and wash with a cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Analytical Characterization: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a validated method for the quantitative determination of Fenretinide in plasma.[7][8]

Instrumentation:

-

HPLC system with a C18 column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm)[8]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[8]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water[8]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[8]

-

Flow Rate: 0.5 mL/min[8]

-

Gradient Elution:

-

0-2 min: 45-95% B

-

2-7 min: 95% B

-

7-7.5 min: 95-45% B

-

7.5-10 min: 45% B[8]

-

-

Column Temperature: 30°C[8]

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

-

Multiple Reaction Monitoring (MRM) Transition: m/z 392.3 → 283.2[8]

-

Fragment Ion: The major fragment ion at m/z 283.2 corresponds to the cleavage of the amide bond.[8]

Mechanism of Action: Signaling Pathways

Fenretinide exerts its anticancer effects primarily through the induction of apoptosis. This process is mediated by both retinoid acid receptor (RAR)-dependent and -independent pathways, leading to the generation of reactive oxygen species (ROS) and ceramides.[2][9]

Overview of Fenretinide-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by Fenretinide, culminating in programmed cell death.

Caption: Fenretinide-induced apoptotic signaling pathway.

Experimental Workflow for Assessing Apoptosis

The following diagram outlines a typical experimental workflow to investigate Fenretinide-induced apoptosis in a cancer cell line.

Caption: Experimental workflow for apoptosis assessment.

Conclusion

Fenretinide (this compound) presents a compelling profile for further investigation in the field of oncology. Its well-defined physical and chemical characteristics, coupled with a growing understanding of its pro-apoptotic mechanisms, underscore its potential as a therapeutic agent. This technical guide provides a foundational resource for researchers, offering key data and methodologies to facilitate ongoing and future studies into this promising molecule. The detailed protocols and pathway diagrams are intended to streamline experimental design and data interpretation, ultimately contributing to the advancement of Fenretinide-based cancer therapies.

References

- 1. Fenretinide | C26H33NO2 | CID 5288209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenretinide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. US20080221349A1 - Preparation of Amides of Retinoic Acid Via Mixed Anhydride and Mixed Carbonate Intermediates - Google Patents [patents.google.com]

- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechdevelopment.com [scitechdevelopment.com]

In-Depth Technical Guide: Solubility of EINECS 277-233-1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility characteristics of the chemical substance identified by EINECS number 277-233-1. The primary focus is on its solubility in organic solvents, a critical parameter for its application in various fields, including research, and development. This document collates available data, outlines experimental methodologies for solubility determination, and presents the information in a clear, structured format for ease of reference by professionals in scientific disciplines.

Chemical Identity

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 277-233-1 corresponds to the following chemical substance:

-

Chemical Name: 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compd. with 2-(2-butoxyethoxy)ethanol (1:1)

-

CAS Number: 73019-12-2

-

Molecular Formula: C28H30N4O8S

This compound is a complex aromatic sulfonic acid derivative, which suggests it possesses characteristics of both a dye and a salt. Its structure, featuring a large aromatic core, multiple functional groups including amino and acetylamino groups, and a sulfonic acid moiety, dictates its physicochemical properties, most notably its solubility profile.

Solubility in Organic Solvents

The solubility of such compounds is influenced by a delicate balance of intermolecular forces:

-

Van der Waals forces between the large aromatic systems of the solute and solvent.

-

Dipole-dipole interactions involving the polar functional groups.

-

Hydrogen bonding potential of the amino and sulfonic acid groups.

-

Ionic interactions due to the salt-like nature of the sulfonic acid moiety.

Table 1: Estimated Solubility of EINECS 277-233-1 in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | The hydroxyl group can engage in hydrogen bonding with the solute's functional groups, and the alkyl chain can interact with the aromatic core. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and can effectively solvate both the polar functional groups and the ionic portion of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The large, nonpolar aromatic core may have some affinity for toluene through π-stacking, but overall solubility is expected to be limited due to the polar functional groups. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polarity and can interact with the aromatic system, but their ability to solvate the ionic and hydrogen-bonding groups is limited. |

Note: This table presents estimated solubilities based on structural analysis. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

A detailed and robust experimental protocol is essential for accurately determining the solubility of this compound. The following methodology is a generalized approach that can be adapted for this specific compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The colored nature of the compound can give a preliminary visual indication of dissolution.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow for the settling of undissolved solid.

-

For finer separation, centrifuge the vials at a controlled speed and temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that the estimated solubility data presented here is confirmed through rigorous experimental validation as outlined in the provided protocol.

An In-depth Technical Guide to 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 73019-12-2 is incorrectly associated, the correct CAS is 199327-61-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, a key pharmaceutical intermediate. While the initial query referenced CAS 73019-12-2, the molecule of interest for drug development professionals is correctly identified by CAS 199327-61-2 . This compound is a pivotal precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.

Chemical and Physical Properties

The fundamental chemical and physical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 199327-61-2 | Multiple |

| Molecular Formula | C₁₆H₂₁N₃O₄ | PubChem[1] |

| Molecular Weight | 319.36 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 233-236 °C | ChemicalBook[2] |

| Boiling Point | 519.5 ± 60.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |

| InChI Key | WFUBWLXSYCFZEH-UHFFFAOYSA-N | PubChem[1] |

Material Safety and Handling

| Hazard Classification | Precautionary Statements | Source |

| H412: Harmful to aquatic life with long lasting effects | P273, P501 | PubChem[1] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Experimental Protocols: Synthesis

The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one typically involves the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with a morpholinopropyl side chain. Below are two detailed methodologies adapted from the literature.

This protocol is adapted from patent CN104130199A.[3]

Materials:

-

6-hydroxy-7-methoxy-3H-quinazolin-4-one

-

N-(3-chloropropyl)morpholine

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

In a 2L flask, add 620 mL of DMF, 141 g of N-(3-chloropropyl)morpholine, 103 g of 6-hydroxy-7-methoxy-3H-quinazolin-4-one, and 156 g of Na₂CO₃.

-

Heat the mixture to 100-105 °C with stirring for 1 hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and add 1.3 L of water.

-

Extract the aqueous layer with dichloromethane (3 x 500 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethyl acetate to obtain the off-white solid product.

This protocol is also adapted from patent CN104130199A.[3]

Materials:

-

6-hydroxy-7-methoxy-3H-quinazolin-4-one

-

N-(3-chloropropyl)morpholine

-

Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a 2L flask, add 620 mL of acetone, 141 g of N-(3-chloropropyl)morpholine, 103 g of 6-hydroxy-7-methoxy-3H-quinazolin-4-one, and 168 g of K₂CO₃.

-

Heat the mixture to 55-60 °C with stirring for 8 hours.

-

Follow with appropriate work-up and purification steps as described in the literature to isolate the final product.

Logical and Signaling Pathways

The following diagram illustrates a generalized workflow for the synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, as detailed in the experimental protocols.

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is not known to have a direct biological signaling activity itself. Its significance lies in its role as a precursor to Gefitinib. Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[4][5] The diagram below illustrates the EGFR signaling pathway and the mechanism of action of Gefitinib.

In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of the tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[6] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR can lead to its constitutive activation, driving uncontrolled tumor growth.[7][8]

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways that contribute to cancer cell proliferation and survival.[6][9][10]

References

- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 199327-61-2 | CAS DataBase [m.chemicalbook.com]

- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Gefitinib - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Unlocking the Therapeutic Potential of the Octahydro-1H-inden-4-one Scaffold: A Technical Guide for Researchers

An In-Depth Exploration of the Research Applications of Einecs 277-233-1 and its Derivatives in Drug Discovery and Development

Introduction

The chemical scaffold identified by this compound, scientifically known as 2,3,4,4,5,6,7,7a-octahydro-1H-inden-4-one (CAS No. 73019-12-2), represents a versatile building block in medicinal chemistry. While direct biological applications of the core molecule are not extensively documented, its hydrogenated indanone framework is a recurring motif in a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the potential research applications of derivatives stemming from this scaffold, focusing on their demonstrated anticancer, neuroprotective, analgesic, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent molecule, 2,3,4,4,5,6,7,7a-octahydro-1H-inden-4-one, is crucial for the rational design of novel derivatives. The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 2,3,4,4,5,6,7,7a-octahydro-1H-inden-4-one | |

| CAS Number | 73019-12-2 | |

| EC Number | 277-233-1 | |

| Molecular Formula | C₉H₁₄O | |

| Molecular Weight | 138.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 235.5 °C at 760 mmHg | |

| Density | 0.998 g/cm³ | |

| LogP | 2.1 |

I. Anticancer Applications of Indanone Derivatives

Derivatives of the indanone scaffold have emerged as promising candidates in oncology research, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways such as NF-κB.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative indanone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [1] |

| COLO 205 (Colon) | 0.85 ± 0.23 | [1] | |

| KM 12 (Colon) | 1.12 ± 0.31 | [1] | |

| Thiazolyl hydrazone derivative of 1-indanone | HCT 116 (Colon) | 1.25 ± 0.02 | [2] |

| Gallic acid based indanone derivative | MCF-7 (Breast) | 2.2 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of indanone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

Materials:

-

Indanone derivative stock solution (in DMSO)

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the indanone derivative in DMEM.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathway: NF-κB Inhibition by Indanone Derivatives

Several indanone derivatives exert their anticancer effects by inhibiting the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.

II. Neuroprotective Applications in Alzheimer's Disease

A significant area of research for indanone derivatives is in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target | IC₅₀ (µM) | Reference |

| 2-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)pyridine | AChE | 0.027 | |

| Donepezil (Reference Drug) | AChE | 0.024 | |

| Indanone-carbamate derivative (7h) | AChE | 1.2 | [7] |

| BChE | 0.3 | [7] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the measurement of AChE inhibitory activity using a modified Ellman's method.[8][9][10][11][12]

Materials:

-

Indanone derivative stock solution (in DMSO)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the indanone derivative solution at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 2 minutes for 10 minutes using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor.

-

The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathway: Enhancement of Cholinergic Signaling

By inhibiting AChE, indanone derivatives increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[13][14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotechrep.ir [biotechrep.ir]

- 6. researchgate.net [researchgate.net]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. japsonline.com [japsonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]

Unveiling EINECS 277-233-1: A Technical Guide to a Potential Anthraquinone Dye for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 277-233-1. The compound, chemically known as the 2-aminoethanol salt of 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-9,10-dihydro-9,10-dioxo-, is a complex organic molecule with a core anthraquinone structure. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical identity, potential applications as a dye, and preliminary insights into its biological significance.

Chemical Identity and Physicochemical Properties

The substance is a salt formed between the anthraquinone sulfonic acid derivative and 2-aminoethanol. The core structure is based on anthraquinone, a class of aromatic organic compounds that are precursors to many dyes.[1] The presence of the sulfonic acid group suggests its classification as an acid dye, which are typically water-soluble and used for dyeing protein fibers like wool and silk, as well as polyamides.[2]

| Property | Value | Source |

| Chemical Name | 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-9,10-dihydro-9,10-dioxo-, compound with 2-aminoethanol (1:1) | Internal Analysis |

| EINECS Number | 277-233-1 | [3] |

| CAS Number | 73019-12-2 | [3] |

| Molecular Formula (Salt) | C22H17N3O6S · C2H7NO | Internal Analysis |

| Appearance | Likely a colored solid | Inferred from related compounds |

| Solubility | Expected to be soluble in water | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of EINECS 277-233-1 are not extensively published. However, the general synthesis of acid anthraquinone dyes involves a multi-step process. A plausible synthetic pathway can be inferred from established methods for similar compounds.

General Synthesis of Anthraquinone Acid Dyes

The synthesis of many anthraquinone dyes starts from anthraquinone itself, which is then sulfonated or nitrated.[1] A key intermediate for producing vibrant blue dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is synthesized from 1-aminoanthraquinone.[1] The bromine atom in bromaminic acid can then be substituted by an aromatic or aliphatic amine through a condensation reaction to yield the final dye molecule.[1]

A patent for a similar acid anthraquinone dye describes a process involving the condensation of 1,4-dihydroxyanthraquinone with an aniline derivative, followed by sulfonation.[4]

Analytical Methods

The analysis of anthraquinone sulfonic acid derivatives is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). A method for a closely related compound involves a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5] This technique allows for the separation and quantification of the dye and any potential impurities.

Potential Applications in Drug Development

While this compound is primarily classified as a dye, the broader class of anthraquinone derivatives has garnered significant interest in the field of drug development, particularly as potential anticancer agents. It is important to emphasize that there is currently no specific public data linking this compound to any biological activity or signaling pathway.

However, research on other anthraquinone compounds has shown that they can exert their effects through various mechanisms. For instance, some anthraquinone derivatives have been reported to induce apoptosis in cancer cells through the activation of the ROS/JNK signaling pathway. This process involves an increase in reactive oxygen species (ROS), leading to the phosphorylation of JNK, mitochondrial stress, and the subsequent release of cytochrome c, which ultimately triggers the apoptotic cascade.

References

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 3. This compound (73019-12-2) for sale [vulcanchem.com]

- 4. CN100537670C - A kind of anthraquinone type acid dye and its preparation and application - Google Patents [patents.google.com]

- 5. 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-12-2

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available experimental thermal stability data for CAS 73019-12-2, identified as 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, compound with morpholine-4-ethanol (1:1), is limited. This guide, therefore, provides a comprehensive framework and standardized protocols for conducting a thorough thermal stability analysis of this, or similar, organic compounds. The data presented herein is illustrative and intended to serve as a template for reporting and interpretation.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical quality attribute of any active pharmaceutical ingredient (API). It dictates the substance's ability to resist chemical and physical changes upon exposure to heat. A comprehensive understanding of an API's thermal behavior is paramount for:

-

Determining appropriate storage and handling conditions.

-

Predicting shelf-life and degradation pathways.

-

Ensuring the safety and efficacy of the final drug product.

-

Complying with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). [1][2][3]

This technical guide outlines the essential thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed experimental protocols and data interpretation strategies.

Key Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] It is invaluable for determining the temperature at which a material begins to degrade, identifying the presence of volatiles (such as water or solvents), and quantifying the residual mass at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[9][10] This information provides insights into the physical stability and polymorphism of the compound.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for an organic compound like CAS 73019-12-2 would be as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).[11]

-

Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass change curve (DTG) should also be recorded to aid in identifying the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for analyzing the thermal transitions of an organic compound is:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample to 250 °C at 10 °C/min. This second heating run is often used to characterize the glass transition of the amorphous phase.

-

-

Data Collection: Record the heat flow as a function of temperature.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Illustrative TGA Data for a Hypothetical Compound

| Parameter | Value | Unit | Interpretation |

| Onset of Decomposition (Tonset) | 215.4 | °C | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | 235.8 | °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss at 300 °C | 55.2 | % | The percentage of mass lost up to 300 °C, indicating the extent of decomposition. |

| Residual Mass at 600 °C | 15.7 | % | The amount of non-volatile residue remaining after the heating cycle. |

Illustrative DSC Data for a Hypothetical Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Glass Transition (Tg) | 110.2 | - | - | Indicates the transition from a glassy to a rubbery state in the amorphous fraction. |

| Crystallization | 155.6 | 160.1 | -45.8 (Exothermic) | Suggests the presence of an amorphous phase that crystallizes upon heating. |

| Melting (Tm) | 205.3 | 208.9 | 95.3 (Endothermic) | The melting point of the crystalline form of the compound. |

Mandatory Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the logical flow of a comprehensive thermal stability analysis.

Caption: Workflow for Thermal Stability Analysis.

Hypothetical Signaling Pathway for a Kinase Inhibitor

For a drug molecule, understanding its mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a compound like CAS 73019-12-2, assuming it acts as a kinase inhibitor.

Caption: Hypothetical Kinase Inhibitor Pathway.

Conclusion

References

- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. web.williams.edu [web.williams.edu]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Understanding the "4-morpholineethanol" component in "Einecs 277-233-1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholineethanol, also known as N-(2-hydroxyethyl)morpholine, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a pharmaceutical intermediate. While its EINECS number is 210-734-5, it is sometimes referenced in the context of other chemical inventories. This document aims to be a core resource for professionals engaged in research and development involving this molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-morpholineethanol is crucial for its application in synthesis and formulation. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of 4-Morpholineethanol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [2][3] |

| Odor | Ammoniacal | [1] |

| Density | 1.083 g/mL at 25 °C | [3] |

| Boiling Point | 223 - 228 °C | [2][3] |

| Melting Point | -1 to 2 °C | [1][3] |

| Flash Point | 98 °C (closed cup) | [3] |

| Refractive Index | 1.4760 - 1.4781 (at 20 °C) | [2][3] |

| Solubility | Soluble in water and ethanol. | [1] |

Table 2: Chemical and Safety Data for 4-Morpholineethanol

| Property | Value | Reference(s) |

| CAS Number | 622-40-2 | [1][2] |

| EINECS Number | 210-734-5 | [4] |

| Purity (by GC) | ≥99% | [2][3] |

| pH | 10.7 (100 g/L in H₂O at 20 °C) | [3] |

| Vapor Pressure | 1.8 hPa at 50 °C | [3] |

| Explosion Limits | 1.5 - 9.8 % (V) | [3] |

| Stability | Stable under normal temperatures and pressures; air sensitive. | [1] |

Synthesis of 4-Morpholineethanol

4-Morpholineethanol is primarily synthesized through two main industrial routes. The selection of a particular method depends on factors such as the availability of starting materials, desired purity, and production scale.

Experimental Protocols

Method 1: Reaction of Morpholine with Ethylene Oxide

This is a common and efficient method for the production of 4-morpholineethanol.[5] The reaction involves the nucleophilic attack of the secondary amine in the morpholine ring on the epoxide ring of ethylene oxide.

-

Reaction: Morpholine + Ethylene Oxide → 4-Morpholineethanol

-

Procedure Outline:

-

Morpholine is charged into a suitable reactor.

-

Ethylene oxide is carefully introduced into the reactor, maintaining the temperature at or below 20°C to control the exothermic reaction.

-

The reaction mixture is typically stirred until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).

-

The crude product is then purified, usually by distillation, to obtain high-purity 4-morpholineethanol.

-

Method 2: Reaction of Morpholine with 2-Chloroethanol

An alternative synthesis route involves the alkylation of morpholine with 2-chloroethanol in the presence of a base.[5]

-

Reaction: Morpholine + 2-Chloroethanol + Base → 4-Morpholineethanol + Salt + H₂O

-

Procedure Outline:

-

Morpholine, 2-chloroethanol, and a suitable base (e.g., sodium carbonate or potassium carbonate) are dissolved in an appropriate solvent, such as acetonitrile.

-

The reaction mixture is heated to reflux (e.g., 80°C) and maintained for an extended period (e.g., 72 hours) to ensure complete reaction.

-

After cooling, the inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by distillation to yield 4-morpholineethanol.

-

Caption: General workflow for the synthesis of 4-morpholineethanol and its application in the preparation of a naproxen prodrug.

Applications in Drug Development

The primary application of 4-morpholineethanol in the pharmaceutical industry is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Prodrug Synthesis: The Case of Naproxen

4-Morpholineethanol is notably used in the preparation of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[1][6] The esterification of the carboxylic acid group of naproxen with the hydroxyl group of 4-morpholineethanol can enhance the solubility and potentially reduce the gastrointestinal side effects associated with the parent drug.[6]

Experimental Protocol: Synthesis of Naproxen 2-(4-morpholino)ethyl ester

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on standard esterification methods, such as the Fischer esterification.

-

Reaction: Naproxen + 4-Morpholineethanol --(Acid Catalyst)--> Naproxen 2-(4-morpholino)ethyl ester + H₂O

-

Procedure Outline:

-

Naproxen and an excess of 4-morpholineethanol are dissolved in a suitable solvent (e.g., toluene).

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

The reaction mixture is heated to reflux, and the water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove unreacted naproxen.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated under reduced pressure.

-

The resulting crude prodrug is purified by column chromatography or recrystallization to yield the final product.[7]

-

Biological Effects and Toxicological Profile

Genotoxicity and DNA Repair

Some technical literature has mentioned that 4-morpholineethanol was shown to induce DNA repair in primary cultures of rat hepatocytes.[1] However, a recent comprehensive safety assessment, which included an evaluation of its genotoxicity and that of its analogues, concluded that 4-morpholineethanol is not genotoxic.[8][9] This suggests that the previously observed induction of DNA repair might be a response to cellular stress at high concentrations rather than a direct interaction with DNA.[9] For risk assessment purposes, the non-genotoxic Cramer class III Threshold of Toxicological Concern (TTC) value of 1.5 µg/kg bw/day has been deemed appropriate for 4-morpholineethanol as an impurity in products for human consumption.[8]

Due to the lack of evidence for the involvement of a specific DNA repair pathway, a signaling pathway diagram for this process is not provided. Instead, a logical diagram illustrating the decision-making process based on toxicological data is presented below.

Caption: Logical workflow for the toxicological evaluation of 4-morpholineethanol based on genotoxicity data.

Conclusion

4-Morpholineethanol is a valuable chemical intermediate with well-defined physicochemical properties and established synthesis routes. Its primary utility in the pharmaceutical sector lies in its role as a building block for modifying the properties of existing drugs, such as in the creation of naproxen prodrugs to improve solubility and potentially reduce side effects. While early observations suggested an interaction with DNA repair mechanisms, recent toxicological evaluations indicate a lack of genotoxic potential. This technical guide provides essential information for researchers and developers working with this compound, enabling its safe and effective use in various applications.

References

- 1. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 2. amines.com [amines.com]

- 3. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]

- 4. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 6. Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating Einecs 277-233-1 into Polymer Coatings

Chemical Identity:

-

Einecs Number: 277-233-1

-

Chemical Name: 2-Anthracenesulfonic acid, sodium salt

-

CAS Number: 73019-12-2

Application 1: Colorimetric Indicator for Heavy Metals in Removable Polymer Coatings

These application notes detail the use of Einecs 277-233-1 as a component in a smart coating designed to visually indicate the presence of heavy metal contaminants. The coating is formulated to be removable, allowing for the decontamination of the underlying substrate.

Principle:

2-Anthracenesulfonic acid, sodium salt, also known as Alizarin S Red, functions as a colorimetric indicator that changes color in the presence of certain metal ions.[1] When incorporated into a transparent or translucent polymer coating, this property allows for the direct visualization of heavy metal contamination on a surface. The polymer matrix is designed to be a water-soluble or water-based urethane for easy application and subsequent removal after contamination detection.[1]

Data Presentation: Coating Formulation

The following table summarizes a typical formulation for a removable smart sequestration coating containing this compound. This formulation is based on information from patent literature describing such coatings.[1]

| Component | Weight Percentage (%) | Purpose |

| Water-soluble polymer (e.g., PVA, PVP) or Water-based Urethane | 70 - 85 | Forms the removable coating matrix. Provides adhesion to the substrate and encapsulates other components. |

| Alpha-Terpineol | 15 - 20 | A solvent and plasticizer that aids in film formation and improves the flexibility of the dried coating. |

| Water | 3 - 6 | The primary solvent for the water-based formulation, facilitating the dissolution and dispersion of components. |

| Surfactant | 0.1 - 2 | A wetting and dispersing agent that ensures uniform distribution of all components, particularly the solid additives, and improves substrate wetting.[2][3] |

| Zeolite | 0 - 1.5 | An optional adsorbent that can enhance the sequestration of metal ions from the contaminated surface. |

| This compound (Indicator) | 0.05 - 0.5 | The colorimetric indicator for detecting heavy metals. The exact concentration can be optimized based on the target sensitivity. |

| Other colorimetric indicators (optional) | 0.032 - 0.128 | Can be included to provide sensitivity to a wider range of metal ions (e.g., 1,5-diphenylthiocarbazone for mercury detection).[1] |

Experimental Protocol: Preparation of the Colorimetric Coating

This protocol describes the step-by-step procedure for preparing a laboratory-scale batch of the colorimetric polymer coating.

Materials and Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stir plate

-

Weighing balance

-

Spatulas

-

Deionized water

-

Water-based polyurethane resin (Part A) and hardener (Part B)

-

Alpha-Terpineol

-

Surfactant (e.g., non-ionic surfactant)

-

This compound powder

-

Applicator (e.g., brush, roller, or drawdown bar)

-

Substrate for coating (e.g., glass slide, metal panel)

Procedure:

-

Preparation of the Polymer Base:

-

In a beaker, weigh the required amount of the water-based polyurethane resin (Part A).

-

If using a two-part urethane, the hardener (Part B) will be added just before application. For a single-part system, proceed with the formulation.

-

-

Dispersion of the Indicator:

-

In a separate smaller beaker, weigh the desired amount of this compound powder.

-

Add a small amount of deionized water and the surfactant to the powder.

-

Stir vigorously with a magnetic stir bar until a uniform dispersion is achieved. This pre-dispersion step is crucial to prevent agglomeration of the indicator in the final coating.

-

-

Formulation of the Coating:

-

Place the beaker with the polyurethane resin on a magnetic stir plate and begin gentle stirring.

-

Slowly add the alpha-terpineol to the resin and continue stirring until the mixture is homogeneous.

-

Add the pre-dispersed this compound solution to the main mixture.

-

Continue stirring for at least 30 minutes to ensure complete and uniform incorporation of the indicator.

-

-

Final Mixing (for two-part systems):

-

If using a two-part polyurethane, add the hardener (Part B) to the mixture according to the manufacturer's recommended ratio.

-

Mix thoroughly for 2-5 minutes. The pot life of the mixture should be considered, and the coating should be applied within this timeframe.

-

-

Application of the Coating:

-

Apply the formulated coating to the desired substrate using a brush, roller, or drawdown bar to achieve a uniform film thickness.

-

Allow the coating to dry at ambient temperature or as per the polyurethane manufacturer's instructions.

-

Visualization of Experimental Workflow:

Application 2: Flame Retardant in Polycarbonate Resins

This compound, referred to as sodium anthracenesulfonate in this context, can be utilized as a flame retardant additive in polycarbonate (PC) resin compositions.

Principle:

Aromatic sulfonic acid salts are known to act as flame retardants in polycarbonate. While the precise mechanism is not detailed in the available search results, they are believed to promote char formation during combustion, which acts as a barrier to heat and flammable volatiles, thus inhibiting the spread of flames.

General Protocol for Incorporation:

A detailed experimental protocol for incorporating this specific salt was not found. However, a general procedure for adding flame retardants to polycarbonate involves melt blending:

-

Pre-mixing: The polycarbonate pellets, this compound powder, and any other additives are dry-blended in a mixer.

-

Melt Extrusion: The pre-mixed components are fed into a twin-screw extruder. The high temperature and shear forces in the extruder melt the polycarbonate and ensure a uniform dispersion of the flame retardant.

-

Pelletizing: The extruded strands are cooled and cut into pellets.

-

Molding: The flame-retardant polycarbonate pellets can then be used in standard molding processes like injection molding.

Visualization of Logical Relationship:

Application 3: Inert Fluorescent Tracer in Polymer Membranes

This compound can be used as an inert fluorescent tracer in systems employing polymer membranes, such as in desalination processes.[4][5]

Principle:

The fluorescent properties of 2-anthracenesulfonic acid, sodium salt allow it to be detected at very low concentrations. When introduced into a fluid system with polymer membranes, it can be used to monitor the performance and integrity of the membranes. For example, its presence in the permeate of a reverse osmosis system can indicate a membrane leak. Its inert nature ensures that it does not interfere with the process being monitored.

General Protocol for Use:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in deionized water.

-

Injection into Feed Water: The stock solution is injected into the feed water of the membrane system at a known and controlled rate to achieve a target concentration.

-

Monitoring: The concentration of the tracer is monitored in both the feed and permeate streams using a fluorometer.

-

Data Analysis: The data is used to calculate parameters such as membrane rejection rates and to detect any potential breaches in the membrane.

Visualization of Experimental Workflow:

References

- 1. U.S. Patent for Removable smart sequestration coatings for hazardous metals Patent (Patent # 11,021,615 issued June 1, 2021) - Justia Patents Search [patents.justia.com]

- 2. hroc.in [hroc.in]

- 3. paint.org [paint.org]

- 4. US6838001B2 - Method of monitoring membrane separation processes - Google Patents [patents.google.com]

- 5. WO2009055377A1 - Method of inhibiting scale formation and deposition in desalination systems - Google Patents [patents.google.com]

Uncharted Territory: The Use of CAS 73019-12-2 as a Fluorescent Probe in Cell Imaging Remains Undocumented

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information to support the use of the chemical compound identified by CAS number 73019-12-2 as a fluorescent probe for cell imaging. While the core chemical structure suggests potential fluorescent properties, no published research, application notes, or established protocols were found to detail its application in this context.

The chemical name for CAS 73019-12-2 is 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, a compound with a morpholine-4-ethanol salt. This structure belongs to the family of amino-substituted anthraquinones. Generally, compounds in this class are known to exhibit fluorescence, and their photophysical properties are an active area of research. The fluorescence of these molecules can be influenced by factors such as the position and number of amino groups, as well as the polarity of their environment.

However, the absence of specific data for CAS 73019-12-2 prevents the creation of detailed application notes and protocols as requested. Key quantitative data, including excitation and emission maxima, quantum yield, photostability, and cytotoxicity, are not available in the public domain. Furthermore, no experimental workflows or signaling pathways associated with the use of this specific compound in cell imaging have been described.

Researchers, scientists, and drug development professionals interested in fluorescent probes for cell imaging are advised to consult literature for well-characterized and commercially available dyes with established protocols and proven efficacy.

General Principles of Using Anthraquinone-Based Dyes in Fluorescence Microscopy

While specific protocols for CAS 73019-12-2 are unavailable, a generalized workflow for using a hypothetical, uncharacterized fluorescent probe with a similar anthraquinone-based structure in cell imaging can be conceptualized. This serves as a theoretical guide and would require extensive validation for any new compound.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel fluorescent probe for cell imaging.

Caption: A generalized workflow for the characterization and application of a novel fluorescent probe in cell imaging.

It is crucial to emphasize that this workflow is a general guideline. The successful application of any new fluorescent probe would necessitate rigorous optimization and validation of each step. Without specific data for CAS 73019-12-2, any attempt to provide detailed protocols would be speculative and not based on scientific evidence.

Application Notes and Protocols for Einecs 277-233-1 in Textile Dyeing Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 277-233-1, identified by the CAS number 73019-12-2, is chemically known as 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]azo]-9,10-dihydro-9,10-dioxo-, disodium salt. It is classified as a dichlorotriazine (DCT) reactive dye. This class of dyes is characterized by the presence of two chlorine atoms on the triazine ring, which serve as reactive sites. These dyes are primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose, to which they form strong, covalent bonds, resulting in excellent wash fastness properties. The high reactivity of the dichlorotriazine group allows for dyeing at relatively low temperatures. This document provides detailed application notes and protocols for the use of this compound in textile dyeing.

Chemical and Physical Properties

| Property | Value |

| Einecs Number | 277-233-1 |

| CAS Number | 73019-12-2 |

| Chemical Name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]azo]-9,10-dihydro-9,10-dioxo-, disodium salt |

| Molecular Formula | C29H15Cl2N7Na2O11S3 |

| Appearance | Blue Powder |

| Solubility | Good solubility in water |

| Reactive Group | Dichlorotriazine (DCT) |

| Primary Fiber Application | Cellulosic fibers (e.g., cotton, viscose) |

Signaling Pathway: Dye-Fiber Interaction

The dyeing process with dichlorotriazine reactive dyes involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulosic fiber. This reaction is typically carried out under alkaline conditions. The alkali activates the hydroxyl groups of the cellulose, making them nucleophilic and capable of reacting with the electrophilic carbon atoms of the triazine ring, displacing a chlorine atom.

Experimental Protocols

Materials and Equipment

-

Fabric: Scoured and bleached 100% cotton fabric.

-

Dye: this compound (Dichlorotriazine Reactive Dye).

-

Chemicals:

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄) (Electrolyte).

-

Sodium carbonate (Na₂CO₃) (Alkali/Fixing agent).

-

Acetic acid (for pH adjustment).

-

Non-ionic detergent.

-

-

Equipment:

-

Laboratory dyeing machine (e.g., beaker dyer).

-

Spectrophotometer for measuring dye exhaustion.

-

pH meter.

-

Standard laboratory glassware.

-

Grey scales for assessing color change and staining.

-

Light fastness tester (Xenon arc lamp).

-

Crockmeter/Rubbing fastness tester.

-

Dyeing Protocol (Exhaust Method)

This protocol is designed for a 1% depth of shade (d.o.s) on a 10-gram cotton fabric sample with a material-to-liquor ratio (MLR) of 1:20.

-

Dye Bath Preparation:

-

Prepare a dye stock solution of 1% (w/v) by dissolving 1 g of this compound in 100 mL of distilled water.

-

For a 1% d.o.s. on 10 g of fabric, 10 mL of the dye stock solution is required.

-

The total volume of the dye bath will be 200 mL (10 g fabric x 20 MLR).

-

-

Dyeing Procedure:

-

Set the dye bath at 30°C.

-

Add the required amount of water (e.g., 180 mL for this example).

-

Add the electrolyte (e.g., 60 g/L of NaCl, which is 12 g for a 200 mL bath). Stir until dissolved.

-

Introduce the pre-wetted cotton fabric into the dye bath.

-

Run the machine for 10 minutes to allow for even wetting and salt absorption.

-

Add the required volume of the dye stock solution (10 mL) to the dye bath.

-

Continue the dyeing process at 30°C for 30 minutes to allow for dye exhaustion.

-

Add the pre-dissolved alkali (e.g., 20 g/L of Na₂CO₃, which is 4 g for a 200 mL bath) to the dye bath.

-

Raise the temperature to 40°C and continue the dyeing (fixation) for 60 minutes.

-

-

After-treatment (Washing-off):

-

Drain the dye bath.

-

Rinse the dyed fabric with cold water.

-

Treat the fabric with a solution of 2 g/L non-ionic detergent at the boil for 15 minutes to remove any unfixed dye.

-

Rinse thoroughly with hot and then cold water.

-

Squeeze and air-dry the fabric.

-

Experimental Workflow Diagram

Quantitative Data

Color Fastness Properties